molecular formula C10H7ClN2 B1592023 2-(6-chloro-1H-indol-3-yl)acetonitrile CAS No. 61220-58-4

2-(6-chloro-1H-indol-3-yl)acetonitrile

Cat. No. B1592023
CAS RN: 61220-58-4
M. Wt: 190.63 g/mol
InChI Key: RWEBGNJFKXWENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-1H-indol-3-yl)acetonitrile, also known as 2-CI-CN, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is an indole derivative with a chlorine atom attached to the 6-position of the indole ring, and an acetonitrile group attached to the nitrogen atom. 2-CI-CN has been studied for its potential in various biochemical and physiological processes, and its use in laboratory experiments.

Scientific Research Applications

Nucleophilic Reactivities and Synthesis

Indoles, including derivatives similar to 2-(6-chloro-1H-indol-3-yl)acetonitrile, exhibit significant nucleophilic reactivities that are crucial for coupling reactions. For instance, the kinetics of coupling various indole structures with electrophilic agents in acetonitrile have been thoroughly investigated, revealing insights into their reactivity parameters. These parameters are essential for understanding and predicting the outcomes of synthetic reactions involving indoles, thus facilitating the design of novel compounds and materials (Lakhdar et al., 2006).

Electrosynthesis and Conducting Polymers

The electrochemical synthesis of conducting copolymers incorporating indole units has been achieved in acetonitrile, highlighting the potential of indole derivatives in creating materials with desirable electrical properties. This process involves the copolymerization of indole with other monomers, such as pyrrole, to produce copolymers characterized by high conductivity and thermal stability. Such materials are promising for various applications, including sensors, electronic devices, and energy storage systems (Dhanalakshmi & Saraswathi, 2001).

Analytical Applications

In analytical chemistry, acetonitrile plays a pivotal role as a solvent in techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and microextraction (SPME). Its unique physicochemical properties, such as the ability to form low-polar self-associated forms and strong hydrogen bonding, make it an excellent medium for pre-purification, concentration, and extraction of various compounds. These characteristics are particularly relevant when analyzing complex mixtures or conducting sensitive detection protocols (Zarzycki et al., 2010).

Catalysis and Organic Reactions

The use of indole derivatives in catalytic processes and organic reactions is another significant application. For example, copper-mediated C2-cyanation of indoles using acetonitrile as a cyanide source has been demonstrated. This method offers a novel route for synthesizing indole-2-carbonitriles, which are valuable intermediates in pharmaceutical and agrochemical production. The process benefits from the use of inexpensive copper catalysts and acetonitrile, emphasizing its practicality and efficiency (Pan et al., 2013).

properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEBGNJFKXWENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608896
Record name (6-Chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61220-58-4
Record name (6-Chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloro-1H-indol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-1H-indol-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-1H-indol-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(6-chloro-1H-indol-3-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(6-chloro-1H-indol-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-chloro-1H-indol-3-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-chloro-1H-indol-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.